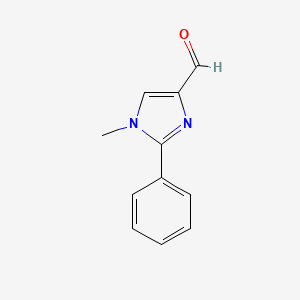

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde

Beschreibung

Molecular Geometry and Electronic Configuration

The molecular architecture of this compound exhibits distinctive geometric features arising from the electronic interactions between its constituent functional groups. The imidazole ring system demonstrates characteristic electron-rich properties, with electrophilic substitution typically occurring at the carbon-4 or carbon-5 positions, while nucleophilic substitution preferentially takes place at carbon-2. Computational analysis using natural charge calculations reveals specific electronic density distributions across the imidazole framework, with values of -0.290, -0.013, -0.217, -0.194, and -0.092 for nitrogen-1, carbon-2, nitrogen-3, carbon-4, and carbon-5 respectively.

The phenyl substituent at the second position significantly influences the overall molecular conformation through conjugative interactions with the imidazole π-system. Research on related phenylimidazole compounds has demonstrated that 4-phenylimidazole exhibits greater planarity compared to 2-phenylimidazole, attributed to differences in intramolecular distances, specifically carbon-hydrogen to hydrogen-nitrogen interactions measuring 2.38 Ångstroms in 4-phenylimidazole versus carbon-hydrogen to hydrogen-carbon distances of 2.21 Ångstroms in 2-phenylimidazole. The aldehyde functional group at position four introduces additional electronic effects through its electron-withdrawing character, contributing to the compound's overall dipole moment and reactivity profile.

Spectroscopic characterization through nuclear magnetic resonance has provided detailed insights into the electronic environment of individual atoms within the molecular framework. Carbon-13 nuclear magnetic resonance studies of related phenylimidazole carbaldehyde derivatives have identified characteristic chemical shifts for the aldehyde carbon at approximately 151.15 parts per million theoretically, with experimental values around 155.89 parts per million. The imidazole ring carbons exhibit distinct chemical shift patterns, with signals appearing at 153.52, 136.01, and 113.28 parts per million for pyrimidine-like carbons in computational models.

X-ray Crystallographic Analysis of Solid-State Arrangements

X-ray crystallographic investigations represent the primary methodology for determining atomic and molecular structures within crystalline materials, providing three-dimensional pictures of electron density distributions and atomic positions. The technique involves exposing crystals to intense X-ray beams, typically of single wavelength, producing regular patterns of reflections that enable determination of molecular arrangements within the solid state. For this compound, crystallographic analysis reveals melting point characteristics of 103-105 degrees Celsius, indicating specific intermolecular interaction patterns within the crystal lattice.

Comparative crystallographic studies of related phenylimidazole compounds have demonstrated significant variations in solid-state packing arrangements depending on substitution patterns. Research on 4-phenylimidazole versus 2-phenylimidazole has revealed that 4-phenylimidazole exhibits stronger intermolecular forces in its crystalline structure, evidenced by higher sublimation enthalpy values of 13.1 kilojoules per mole greater than 2-phenylimidazole. These differences arise from enhanced hydrogen bonding networks, with 4-phenylimidazole forming more structured ordering patterns that decrease crystal density relative to other phenylimidazole derivatives.

The crystallographic data collection process for imidazole derivatives requires careful preparation of high-quality samples, typically larger than 0.1 millimeters in all dimensions, with sufficient purity and structural regularity. Single-crystal X-ray crystallography involves three fundamental steps: crystal preparation, X-ray diffraction data collection through gradual crystal rotation, and computational combination of diffraction data with chemical information to produce refined atomic arrangement models. The resulting crystal structures provide essential information about intermolecular interactions, hydrogen bonding patterns, and molecular packing efficiency within the solid-state framework.

Comparative Analysis with Related Imidazole Carbaldehyde Derivatives

Systematic comparison of this compound with structurally related compounds reveals distinctive characteristics arising from specific substitution patterns. The closely related compound 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde, sharing identical molecular formula C11H10N2O but differing in substitution positions, exhibits distinct structural properties including different SMILES notation and InChI key identifiers. This positional isomerism significantly impacts molecular behavior, as evidenced by predicted collision cross section values ranging from 130.3 to 181.7 square Ångstroms depending on adduct formation.

Comparative studies with simpler imidazole carbaldehyde derivatives, such as 1-methyl-1H-imidazole-4-carbaldehyde, demonstrate the influence of phenyl substitution on molecular properties. The non-phenylated analogue exhibits molecular formula C5H6N2O with molecular weight 110.116 grams per mole, substantially lower than the phenyl-substituted derivative. This molecular weight difference of approximately 76 mass units directly correlates with enhanced intermolecular interactions and altered physical properties, including elevated melting points and modified solubility characteristics.

Analysis of thermodynamic properties across the phenylimidazole series reveals additive effects arising from phenyl group incorporation. Research on phenylimidazole compounds demonstrates systematic increases in sublimation enthalpy and entropy with increasing phenyl substitution, with 2-phenylimidazole, 4,5-diphenylimidazole, and 2,4,5-triphenylimidazole showing progressive enhancement of cohesive interactions. The correlation between thermodynamic properties and molar volume of unit cells provides quantitative relationships for predicting behavior of related derivatives, with correlation coefficients reaching 0.9995 for specific property relationships.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C11H10N2O | 186.21 | 103-105 | 94938-02-0 |

| 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde | C11H10N2O | 186.21 | - | - |

| 1-methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | 110.116 | - | 17289-26-8 |

| 2-phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | 172.18 | 122-124 | 68282-47-3 |

Tautomeric Behavior and Protonation State Studies

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, arising from the inherent properties of the imidazole ring system. Imidazole derivatives exhibit characteristic tautomerization involving rapid hydrogen migration between nitrogen atoms, creating tautomeric equilibria that significantly influence molecular properties and reactivity patterns. The presence of the nitrogen-1 hydrogen in the imidazole structure enables tautomeric interconversion, becoming particularly evident in non-symmetrically substituted compounds such as methyl-substituted imidazoles.

Detailed investigations of 2-phenylimidazole carbaldehyde tautomerization have revealed complex equilibrium systems involving multiple tautomeric forms. Research utilizing carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy has demonstrated that both tautomeric forms can coexist in solid-state environments within different crystalline domains. Variable temperature nuclear magnetic resonance experiments have shown that tautomerization rates depend significantly on solution concentration, with less concentrated solutions exhibiting improved spectral resolution at lower temperatures.

Computational studies using density functional theory methods at the B3LYP/6-31G(d,p) level have provided quantitative insights into tautomeric energy differences. For aldehyde-containing phenylimidazole derivatives, calculated energy differences between tautomeric forms range from 2.510 to 3.059 kilocalories per mole in gas-phase conditions. However, solvent effects substantially reduce these energy differences, with dimethyl sulfoxide solvent calculations showing energy differences below 1.20 kilocalories per mole for all studied compounds. These reduced energy barriers suggest that both tautomeric forms can be present simultaneously in solution at room temperature.

The protonation behavior of imidazole derivatives exhibits characteristic patterns related to the sp2 nitrogen atom's basicity. Imidazole demonstrates a pKaH value of 7.1, acting as a strong base due to amidine-like resonance that allows both nitrogen atoms to participate equally in charge accommodation. The presence of electron-withdrawing groups such as the aldehyde functionality modifies these protonation characteristics, as demonstrated by 4(5)-nitroimidazole derivatives exhibiting altered pKa values of 9.30 compared to unsubstituted imidazole precursors. The tautomeric ratio in substituted imidazole derivatives follows the relationship log(/) = 4 × σm, where σm represents the meta substituent constant governed by inductive effects.

Eigenschaften

IUPAC Name |

1-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAMFPGNUUPABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444315 | |

| Record name | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94938-02-0 | |

| Record name | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Synthesis via α-Bromo-ketone and Formamidine Acetate

A widely reported and scalable method involves the reaction of α-bromo-methyl phenyl ketone with formamidine acetate in ethylene glycol as solvent. This method is characterized by:

Step 1: Nucleophilic substitution

α-bromo-methyl phenyl ketone is dissolved in ethylene glycol and heated to 40–70 °C. Formamidine acetate is added gradually over about 1 hour, maintaining the temperature for 2 ± 0.5 hours to form a nucleophilic substitution intermediate.Step 2: Cyclization

The reaction mixture is cooled to 30–60 °C, and an acid-binding agent salt (e.g., wormwood salt) is added. The mixture is stirred for 5–6 hours at this temperature, then heated to 70–100 °C for another 5–6 hours to complete cyclization, forming the 4-phenylimidazole core.Step 3: Work-up and purification

Ethylene glycol is removed under reduced pressure, and the residue is treated with ethyl acetate and water. The pH is adjusted to 8.0 ± 0.5 with sodium hydroxide, followed by washing with saturated sodium chloride solution, decolorization with activated carbon, and recrystallization to isolate the product.

Reaction conditions and ratios:

| Parameter | Value/Range |

|---|---|

| α-Bromo-methyl phenyl ketone : Formamidine acetate molar ratio | 1 : 1.8–2.2 |

| Ethylene glycol : α-bromo ketone mass ratio | 4–5 : 1 |

| Temperature (nucleophilic substitution) | 40–70 °C (optimum 50–60 °C) |

| Temperature (cyclization) | 30–60 °C (optimum 30–35 °C), then 70–100 °C (optimum 80–90 °C) |

| Reaction times | 2 ± 0.5 h (step 1), 5–6 h + 5–6 h (step 2) |

This method provides a one-step synthesis of 4-phenylimidazole derivatives with acceptable yields and is suitable for scale-up in industrial settings.

De Novo Imidazole Ring Synthesis via α-Bromo-ketones and Formamide

Another classical approach involves the reaction of α-bromo-ketones with formamide to form the imidazole ring:

The α-bromo-ketone reacts with formamide under controlled heating to induce nucleophilic substitution and cyclization, forming the imidazole ring with the phenyl substituent at C-2.

Subsequent oxidation or functional group transformations introduce the aldehyde group at the C-4 position.

This method is supported by precedented protocols adapted from literature and has been used to synthesize various 4-phenyl-imidazole derivatives.

Formylation of Imidazole Derivatives

For the introduction of the aldehyde group at the 4-position, formylation reactions are employed:

Lithiation and formylation:

Protection of the N-1 position (e.g., trityl protection) allows selective lithiation at the C-4 position, followed by reaction with electrophilic formylating agents (e.g., DMF) to install the aldehyde group.Oxidation of methyl or hydroxymethyl precursors:

Oxidation of 4-methyl or 4-hydroxymethyl imidazole derivatives using oxidants such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can yield the 4-carbaldehyde.Example oxidation method:

4-hydroxymethylimidazole is oxidized to 1H-imidazole-4-carboxaldehyde using mild oxidants under controlled conditions, avoiding harsh reagents and minimizing by-products.

N-1 Methylation

The methyl group at the N-1 position is introduced by:

Deprotonation of the imidazole nitrogen with a strong base such as sodium hydride.

Alkylation with methyl iodide or methyl bromide to yield the N-1 methylated product.

This step is often performed after ring formation and prior to or after formylation, depending on the synthetic route.

Summary Table of Preparation Methods

Research Findings and Notes

The one-pot synthesis method using α-bromo-methyl phenyl ketone and formamidine acetate is noted for its efficiency and scalability, making it suitable for industrial production of 4-phenylimidazole derivatives.

The regioselectivity of formylation at the C-4 position can be controlled by protecting groups and reaction conditions, ensuring high yields of the desired aldehyde.

Oxidation methods for converting hydroxymethyl to aldehyde groups are preferred for their mildness and reduced environmental impact compared to harsher oxidants.

N-1 methylation is typically performed after ring formation to avoid complications during cyclization.

Computational and mechanistic studies on related imidazole derivatives suggest that substituents on the phenyl ring and imidazole nitrogen influence reaction pathways and regioselectivity, which can be leveraged to optimize synthesis.

Analyse Chemischer Reaktionen

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde serves as an important intermediate for synthesizing more complex heterocyclic compounds. It can participate in various chemical reactions such as:

| Reaction Type | Description |

|---|---|

| Oxidation | The aldehyde can be oxidized to a carboxylic acid. |

| Reduction | The aldehyde can be reduced to a primary alcohol. |

| Substitution | Electrophilic substitution can occur at nitrogen atoms. |

| Condensation | The aldehyde can form imines with amines or hydrazones with hydrazines. |

The compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties :

Numerous studies have reported its potent antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Comparison with 5-Fluorouracil |

|---|---|---|

| HeLa | 3.24 | Higher efficacy |

| A549 | 0.80 | Comparable |

| MCF7 | 0.43 | Superior |

Mechanistically, it induces apoptosis by increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), demonstrating its potential as a chemotherapeutic agent.

Antimicrobial Activity :

The compound has shown effectiveness against various bacterial strains, potentially inhibiting key enzymes involved in bacterial cell wall synthesis. This makes it a candidate for further exploration in antibiotic development.

Antitumor Activity Evaluation

A study highlighted the selectivity of this compound towards tumor cells over normal cells. The selectivity index indicated that normal L-02 cells exhibited significantly higher tolerance compared to tumor cells, suggesting its potential for targeted cancer therapies.

Cell Cycle Analysis

Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells. This finding suggests its role in cancer therapy through modulation of the cell cycle, providing insights into its mechanism of action.

Wirkmechanismus

The mechanism of action of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups

- The phenyl group at position 2 contributes to π-stacking interactions, as seen in related crystals .

- Chloro Substituent : In 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4), the electron-withdrawing chlorine atom at position 5 may polarize the aldehyde group, enhancing its electrophilicity in reactions like nucleophilic addition .

Steric and Conformational Effects

- Benzyl vs. Methyl : The benzyl group in 1-Benzyl-1H-imidazole-5-carboxaldehyde introduces steric bulk, which could hinder access to the aldehyde group in catalytic reactions compared to the smaller methyl group in the target compound .

- Positional Isomerism : Moving the phenyl group from position 2 (target compound) to position 5 (CAS 56248-10-3) alters hydrogen-bonding networks. For example, 4-Hydroxybenzoic acid–1H-imidazole cocrystals demonstrate how substituent positioning dictates supramolecular assembly .

Physical Properties

- Melting Points : 4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1) has a melting point of 165–166°C, suggesting strong intermolecular forces despite the absence of a phenyl group . The target compound’s phenyl group may further elevate its melting point due to enhanced van der Waals interactions.

Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, tools like Mercury CSD () and SHELX () are widely used to analyze imidazole derivatives. For instance, 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole () was resolved in the monoclinic space group P2₁/c, with unit cell parameters highlighting the impact of bulky substituents on packing efficiency. Such analyses could predict the target compound’s crystal behavior, particularly regarding phenyl group interactions.

Biologische Aktivität

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, a phenyl group, and an aldehyde functional group. Its molecular formula is , and it exhibits properties typical of imidazole derivatives, such as good bioavailability and the ability to interact with various biological targets .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to significant biochemical effects.

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation is crucial for its potential therapeutic applications in oncology .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For instance, an IC50 value of approximately 3.24 µM was reported in HeLa cells, indicating strong efficacy compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| HeLa | 3.24 | Higher efficacy |

| A549 | 0.80 | Comparable |

| MCF7 | 0.43 | Superior |

- Mechanism of Action : Apoptosis induction was confirmed through increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This apoptotic effect was time-dependent, with significant changes observed within 24 hours post-treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .

Case Studies

- Antitumor Activity Evaluation : A study evaluated several derivatives of imidazole, including this compound, highlighting its superior selectivity towards tumor cells over normal cells. The selectivity index indicated that normal L-02 cells showed significantly higher tolerance compared to tumor cells .

- Cell Cycle Analysis : Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting its potential role in cancer therapy through cell cycle modulation .

Q & A

Q. What are the common synthetic routes for 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, and what factors influence yield and purity?

Synthesis typically involves cyclization and functionalization steps. For example, a palladium-catalyzed hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide can yield imidazole precursors, followed by Schiff base formation under alkaline conditions to form the aldehyde group . Key factors include:

- Catalyst choice : Switching from Pd/C to Raney Ni avoids hydrodechlorination side reactions, improving intermediate purity (92% yield) .

- Solvent and temperature : Ethanol at 45°C optimizes cyclization, while lower temperatures (25°C) or water reduce yields .

- Base selection : NaOH outperforms weaker bases like Na₂CO₃ in promoting dehydration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Core methods include:

- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl, phenyl, aldehyde protons) and confirm regiochemistry .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and aromatic C-H (~3100 cm) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde group participates in:

- Nucleophilic additions : Forms imines or hydrazones with amines/hydrazines, useful for derivatization .

- Oxidation/Reduction : Can be oxidized to carboxylic acids or reduced to alcohols, depending on reagents (e.g., NaBH₄ vs. KMnO₄) .

- Condensation reactions : Reacts with active methylene compounds (e.g., malononitrile) to form heterocyclic scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during imidazole ring formation?

Optimization strategies include:

- Catalyst screening : Raney Ni prevents dehalogenation vs. Pd/C, critical for halogenated precursors .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Real-time monitoring : LC-MS tracks intermediate conversion (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) to adjust reaction times .

Q. How should researchers address contradictions in spectroscopic data between studies?

Contradictions often arise from:

- Tautomerism : The imidazole ring’s tautomeric forms (1H vs. 3H) alter NMR chemical shifts. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .

- Impurity profiles : Compare LC-MS data to identify byproducts (e.g., hydrodechlorination byproducts in Pd/C reactions) .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Q. What computational methods aid in predicting reactivity or designing derivatives?

- Reaction path search : Quantum chemical calculations (DFT) model transition states and intermediates to predict regioselectivity .

- Molecular docking : Predicts binding affinities for derivatives targeting enzymes (e.g., xanthine oxidase inhibitors) .

- Machine learning : Analyzes reaction databases to prioritize experimental conditions (e.g., solvent/base pairs) .

Methodological Considerations

Q. How to analyze competing reaction pathways in imidazole synthesis?

- Kinetic studies : Vary reaction time and temperature to isolate intermediates (e.g., Schiff bases) via quenching .

- Isotopic labeling : N-labeled precursors track nitrogen migration during cyclization .

- Competitor experiments : Compare yields of alternative products (e.g., 4-pyridyl vs. 4-carbaldehyde derivatives) to assess pathway dominance .

Q. What purification strategies are recommended for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.